molecular formula C11H14N4O B1530779 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1784243-34-0

3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Número de catálogo: B1530779
Número CAS: 1784243-34-0
Peso molecular: 218.26 g/mol
Clave InChI: YGHXHTMMRHGEOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a bicyclic heterocyclic compound comprising an imidazo[4,5-b]pyridin-2-one core fused with a piperidine ring at the 3-position. The piperidinyl substituent enhances solubility and bioavailability compared to simpler imidazo-pyridine derivatives .

Propiedades

IUPAC Name

3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXHTMMRHGEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(Piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1209456-28-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. For instance, a series of derivatives were evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The results indicated that at a concentration of 6.25 µM, significant decreases in cell viability were observed, showcasing its potential as an anticancer agent .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

Compound IDCell LineConcentration (μM)Viability (%)
1fMDA-MB-2316.25Decreased
1dMDA-MB-23125Decreased
1aMCF-750No significant change

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets implicated in cancer progression and bacterial resistance. Notable targets identified include serotonin receptors (5-HT6), metabotropic glutamate receptors (mGluR2), and others linked to tumor growth and microbial virulence .

Case Studies

In a recent study examining the effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines, it was found that compounds with structural similarities to our compound exhibited promising results in reducing cell viability across multiple trials . This reinforces the potential of this class of compounds in therapeutic applications.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. It operates through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been tested for its effectiveness against different strains of bacteria and fungi. Results suggest it possesses antimicrobial activity that could be harnessed for therapeutic purposes.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Therapeutic Applications

The compound's diverse biological activities suggest several potential therapeutic applications:

  • Cancer Therapy : Given its antitumor properties, further development could lead to novel anticancer agents.
  • Infectious Diseases : Its antimicrobial effects highlight its potential as a treatment for bacterial and fungal infections.
  • Neurological Disorders : Its neuroprotective qualities could be explored in the context of diseases like Alzheimer's or Parkinson's.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Activity Assessment

In a microbiological study, the compound was tested against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development into an effective antimicrobial agent.

Case Study 3: Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of the compound in models of induced oxidative stress. The findings suggested a reduction in neuronal damage markers and improvement in cognitive function tests post-treatment.

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (Da) logP Solubility Key Feature(s) Reference
3-(Piperidin-3-yl)-target compound ~218.26 1.5–2.5 Moderate (free base) Piperidine enhances bioavailability
1-(Piperidin-4-yl)-dihydrochloride 254.72 N/A High (salt form) Used in Rimegepant Sulfate
6-Bromo derivative 243.07 2.1 Low Reactive intermediate for nitration
3-(4-Phenoxyphenyl) analog 333.35 3.8 Low Aromatic extension for target binding

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves:

  • Protection of the piperidone starting material
  • Reductive amination to introduce the piperidinyl moiety
  • Formation of the imidazo[4,5-b]pyridin-2-one core via cyclization
  • Purification and recrystallization steps for product isolation

A representative synthetic route is described in patent CN106432232A, which outlines a four-step process with detailed reaction conditions and yields.

Stepwise Preparation Method

Step Description Reagents & Conditions Yield (%) Notes
1 Synthesis of N-tertbutyloxycarbonyl-4-piperidone (protection step) 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, di-tert-butyl dicarbonate; stirred at room temperature for 24 h 91-93 High yield, mild conditions, uses aqueous acetone solvent
2 Reductive amination to obtain N-Boc protected piperidinyl intermediate N-Boc-4-piperidone, ammonia, titanium isopropoxide, reducing agent (e.g., sodium triacetoxyborohydride), inert atmosphere, room temperature Not specified individually, overall high Controlled temperature (<30°C), inert atmosphere to prevent oxidation
3 Acidification and coupling with halogenated nicotinic acid derivative Intermediate from step 2, compound A (X = F, Cl, Br, I), base (e.g., KI), solvent (toluene), heating Moderate to high pH adjusted to 4-5 to precipitate intermediate
4 Curtius rearrangement to form final imidazo[4,5-b]pyridin-2-one Intermediate from step 3, nitrine diphenyl phosphoester, triethylamine, toluene, reflux 4-8 h under nitrogen 78-79 Final purification by recrystallization from ethyl acetate/methanol

This method is noted for being cost-effective, safe, and environmentally friendly compared to prior art, with yields ranging from 78% to 93% depending on the step.

Detailed Reaction Conditions and Observations

Step 1: Protection of 4-piperidone

  • Reactants: 4-piperidone hydrochloride (1 eq), sodium bicarbonate (1-3 eq), di-tert-butyl dicarbonate (1-3 eq)
  • Solvent: 50% aqueous acetone, volume ratio 5-20 mL/g of 4-piperidone hydrochloride
  • Reaction: Stir at room temperature for 24 hours
  • Workup: Layer separation, extraction, washing, drying, and concentration under reduced pressure
  • Product: White solid N-tertbutyloxycarbonyl-4-piperidone with ~93% yield

Step 2: Reductive Amination

  • Reactants: N-Boc-4-piperidone, ammonia, titanium isopropoxide, reducing agent (e.g., sodium triacetoxyborohydride)
  • Conditions: Inert atmosphere (nitrogen), temperature below 30°C, stirring until completion (~3-8 h)
  • Workup: Addition of concentrated ammonia to terminate reaction, filtration, washing, concentration
  • Product: Intermediate amine (formula III compound)

Step 3: Acidification and Coupling

  • Reactants: Intermediate amine, halogenated nicotinic acid derivative (compound A), potassium iodide, base, solvent (e.g., toluene)
  • Conditions: Heating under inert atmosphere, pH adjusted to 4-5 after reaction
  • Workup: Filtration of precipitated solid, washing, drying, recrystallization
  • Product: Acidified intermediate (formula IV compound)

Step 4: Curtius Rearrangement

  • Reactants: Formula IV compound, nitrine diphenyl phosphoester, triethylamine, toluene
  • Conditions: Reflux under nitrogen for 4-8 hours
  • Workup: Removal of solvent under reduced pressure, washing with 20% aqueous acetic acid, recrystallization from ethyl acetate/methanol
  • Product: Final product this compound (formula V) with ~78-79% yield

Summary Table of Key Parameters

Parameter Details
Starting material 4-piperidone hydrochloride
Protecting agent Di-tert-butyl dicarbonate
Reductive amination agent Sodium triacetoxyborohydride (or similar)
Coupling reagent Halogenated nicotinic acid derivative
Cyclization method Curtius rearrangement using nitrine diphenyl phosphoester
Solvents Aqueous acetone, toluene, ethyl acetate, methanol
Atmosphere Nitrogen (inert)
Temperature Room temperature to reflux (varies by step)
Overall yield Approximately 70-90% depending on step

Additional Notes on Process Optimization and Industrial Viability

  • The described method addresses previous challenges such as low yield, harsh reaction conditions, and difficulty in scale-up.
  • The use of mild conditions and green solvents improves safety and environmental impact.
  • High molar yields in key steps (e.g., 91-93% in protection, ~79% in final step) make the process economically feasible.
  • The process generates less waste compared to older methods, reducing purification burden and cost.
  • Recrystallization steps ensure high purity of the final product suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as piperidine derivatives and cyanopyridines. For example, cyclohexylamine reacts with 2-cyanopyridine under basic conditions (e.g., ethanol or DMF) at elevated temperatures to form the imidazo[4,5-b]pyridin-2-one core . Copper-catalyzed methods (e.g., CuI/DBU in DMSO under microwave irradiation) are also effective for constructing similar imidazopyridinone derivatives, achieving yields of 31–53% depending on substituents . Key factors include solvent choice, catalyst loading, and reaction time, with TLC monitoring critical for optimizing purity.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation involves multinuclear NMR (¹H/¹³C), IR spectroscopy (to identify carbonyl stretches at ~1686 cm⁻¹), and HRMS for molecular ion verification . X-ray crystallography is employed to resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in studies of related Akt inhibitors . For purity assessment, HPLC or column chromatography (using gradients like Hexane/EtOAc) is recommended .

Q. What are the primary biological targets associated with this scaffold, and how are initial inhibitory activities screened?

  • Methodological Answer : The scaffold is associated with kinases (e.g., Akt, PKCθ) and enzymes like tRNA-guanine transglycosylase (TGT). Initial screening uses radioligand assays or biochemical kinase inhibition assays (e.g., measuring IC₅₀ values against p38 MAP kinase or TNF-α production in human whole blood) . For example, TGT inhibition studies involve competitive binding assays with radiolabeled substrates to quantify ligand-protein interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity for kinase targets like PKCθ or Akt?

  • Methodological Answer : SAR optimization focuses on substituent effects. For PKCθ inhibitors, introducing macrocyclic linkers and methyl groups on the hinge binder (imidazo[4,5-b]pyridin-2-one) enhances metabolic stability and potency. Substitutions at the piperidine nitrogen (e.g., prop-2-enoyl groups) improve selectivity over related kinases . Co-crystal structures (e.g., Akt1 at 2.25 Å resolution) guide modifications to occlude ATP-binding pockets, as seen in hydrophobic residue interactions with inhibitors like 12j .

Q. What strategies resolve contradictions in biochemical vs. cellular activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies between in vitro and cellular activity often arise from off-target effects or poor membrane permeability. Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics, cellular thermal shift assays for target engagement) to validate specificity . For example, Akt inhibitors showing weak cellular activity despite high biochemical potency may require prodrug strategies or formulation adjustments to enhance bioavailability .

Q. How are in vivo pharmacodynamic and pharmacokinetic (PK) properties evaluated for therapeutic potential?

  • Methodological Answer : In vivo studies in murine models measure downstream biomarkers (e.g., PRAS40 phosphorylation for Akt inhibitors) after oral dosing. PK parameters (Cmax, AUC) are assessed via LC-MS/MS of plasma samples. For instance, MK-0974 (a CGRP antagonist) demonstrated dose-dependent inhibition of capsaicin-induced dermal blood flow in rhesus monkeys, correlating plasma concentrations (EC₅₀ = 127 nM) with efficacy .

Key Methodological Considerations

  • Synthetic Challenges : Microwave-assisted synthesis reduces reaction times but requires precise temperature control to avoid decomposition .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes when crystallography data is unavailable .
  • Contradictions : Variability in TNF-α inhibition across studies may stem from assay conditions (e.g., blood donor variability); standardize protocols using pooled human samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.